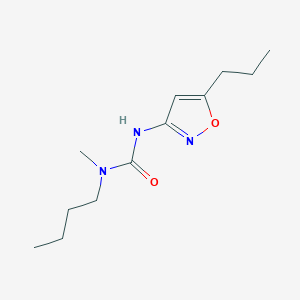
N-Butyl-N-methyl-N'-(5-propyl-1,2-oxazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of ureas. This compound features a unique structure with a butyl and methyl group attached to the nitrogen atoms, and a 5-propyl-1,2-oxazol-3-yl group attached to the urea moiety. The presence of the oxazole ring imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea typically involves the reaction of N-butyl-N-methylurea with a suitable oxazole derivative. One common method is to react N-butyl-N-methylurea with 5-propyl-1,2-oxazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-N-methylurea: Lacks the oxazole ring, resulting in different chemical properties.
N-Butyl-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea: Similar structure but with a methyl group instead of a propyl group on the oxazole ring.
N-Butyl-N-methyl-N’-(5-ethyl-1,2-oxazol-3-yl)urea: Similar structure but with an ethyl group instead of a propyl group on the oxazole ring.
Uniqueness
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is unique due to the presence of the 5-propyl-1,2-oxazol-3-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
55808-60-1 |
|---|---|
Fórmula molecular |
C12H21N3O2 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-butyl-1-methyl-3-(5-propyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C12H21N3O2/c1-4-6-8-15(3)12(16)13-11-9-10(7-5-2)17-14-11/h9H,4-8H2,1-3H3,(H,13,14,16) |
Clave InChI |
BWURNIDZVPYMNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C(=O)NC1=NOC(=C1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



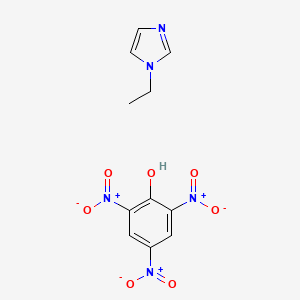
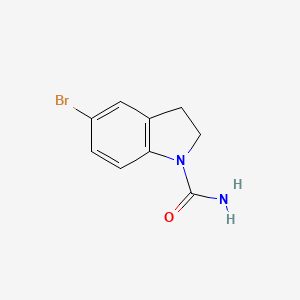
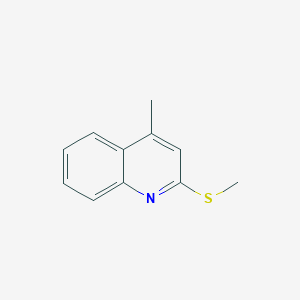
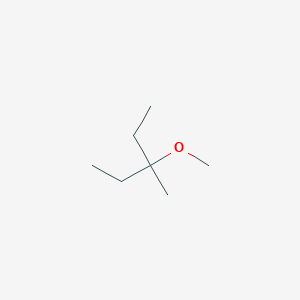
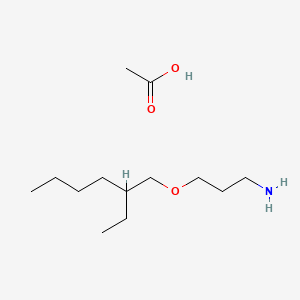
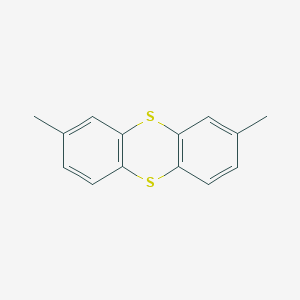

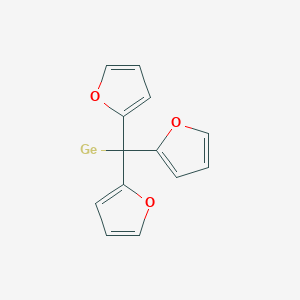
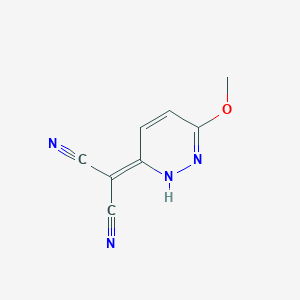
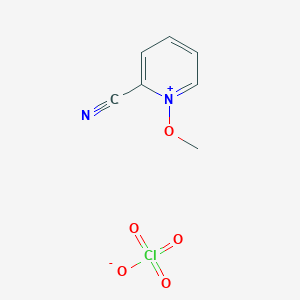
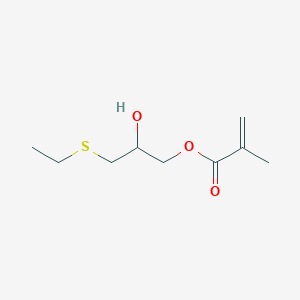
![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)
